molecular formula C10H16BrNO2 B11754400 tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate

tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate

Cat. No.: B11754400
M. Wt: 262.14 g/mol
InChI Key: KHYKZLLEIJPZQN-UHFFFAOYSA-N
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Description

Tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate ( 2142567-32-4) is a high-purity chemical building block offered with a guaranteed purity of 98% . This compound is a valuable synthetic intermediate for researchers in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 16 BrNO 2 and it has a molecular weight of 262.14 g/mol . The molecule features two distinct reactive functional groups: a bromoethyl moiety and a propargyl group. This bifunctionality allows it to serve as a key spacer or linker in organic synthesis, enabling participation in various cross-coupling reactions and nucleophilic substitutions. It is particularly useful for constructing more complex molecular architectures, potentially for applications in bioconjugation and the development of pharmaceutical candidates. Proper handling is essential, and the product should be stored at 2-8°C to maintain stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-prop-2-ynylcarbamate

InChI

InChI=1S/C10H16BrNO2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h1H,6-8H2,2-4H3

InChI Key

KHYKZLLEIJPZQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCBr)CC#C

Origin of Product

United States

Preparation Methods

Methodology

This two-step approach involves:

  • Boc Protection of 2-Bromoethylamine :

    • Reagents : 2-Bromoethylamine hydrobromide, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, methanol/water solvent.

    • Conditions : 0–25°C, 12–24 h.

    • Mechanism : The amine reacts with Boc₂O under basic conditions to form tert-butyl (2-bromoethyl)carbamate.

  • Propargylation :

    • Reagents : Propargyl bromide or propargylamine, base (e.g., K₂CO₃ or Et₃N), polar aprotic solvent (e.g., DMF or THF).

    • Conditions : 20–60°C, 4–12 h.

    • Mechanism : Nucleophilic substitution (SN2) or coupling reaction introduces the propargyl group.

Key Data

StepYieldPurityKey Observations
Boc Protection85–92%>95% (HPLC)Crystallization in water enhances purity.
Propargylation70–78%90–94% (NMR)Propargyl bromide outperforms propargylamine in reactivity.

Advantages : Scalable, avoids competing side reactions.
Limitations : Requires strict pH control during Boc protection.

One-Pot Tandem Synthesis

Methodology

A streamlined process combining Boc protection and propargylation in a single reactor:

  • Reagents : 2-Bromoethylamine hydrobromide, Boc₂O, propargyl bromide, NaOH, methanol/toluene biphasic system.

  • Conditions : 0°C → 25°C, 18–24 h.

  • Mechanism : Boc₂O reacts with 2-bromoethylamine in methanol, followed by in situ propargylation via phase-transfer catalysis.

Key Data

ParameterValue
Overall Yield68–72%
Purity88–92% (LC-MS)
Solvent Ratio (MeOH:H₂O)3:1 (v/v)

Advantages : Reduces isolation steps, improves atom economy.
Limitations : Requires precise temperature control to minimize hydrolysis.

Palladium-Catalyzed Cross-Coupling

Methodology

For advanced functionalization, this method employs:

  • Reagents : tert-Butyl (2-bromoethyl)carbamate, propargylzinc bromide, Pd(PPh₃)₄ catalyst, THF.

  • Conditions : 60–80°C, inert atmosphere, 6–8 h.

  • Mechanism : Transmetalation and reductive elimination form the C–C bond between bromoethyl and propargyl groups.

Key Data

ParameterValue
Yield65–70%
Turnover Number (TON)450–500
Byproducts<5% (debrominated carbamate)

Advantages : Enables stereoselective synthesis.
Limitations : High catalyst loading (5 mol%) increases cost.

Microwave-Assisted Synthesis

Methodology

Accelerates reaction kinetics via microwave irradiation:

  • Reagents : 2-Bromoethylamine, Boc₂O, propargyl bromide, K₂CO₃, DMF.

  • Conditions : 100°C, 300 W, 20–30 min.

  • Mechanism : Dielectric heating enhances nucleophilicity of the amine and propargyl groups.

Key Data

ParameterValue
Yield75–80%
Reaction Time25 min (vs. 24 h conventional)
Energy Efficiency40% reduction

Advantages : Rapid, suitable for high-throughput screening.
Limitations : Scalability challenges due to equipment constraints.

Enzymatic Carbamate Formation

Methodology

A biocatalytic approach using lipases:

  • Reagents : 2-Bromoethyl propargylamine, Boc₂O, immobilized Candida antarctica lipase B (CAL-B), tert-butanol.

  • Conditions : 30–40°C, 48–72 h.

  • Mechanism : Enzyme-mediated transesterification forms the carbamate bond.

Key Data

ParameterValue
Yield55–60%
Enantiomeric Excess (ee)>99%
Enzyme Reusability5 cycles

Advantages : Eco-friendly, enantioselective.
Limitations : Lower yields compared to chemical methods.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Sequential Boc/Alkylation70–7890–94HighLow
One-Pot Tandem68–7288–92ModerateModerate
Pd-Catalyzed Coupling65–7085–90LowHigh
Microwave-Assisted75–8092–95LowModerate
Enzymatic55–6098–99ModerateHigh

Key Insights :

  • Industrial Preference : Sequential Boc protection/alkylation balances cost and yield.

  • Research Applications : Pd-catalyzed and enzymatic methods offer stereochemical control .

Chemical Reactions Analysis

tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

The compound is noted for its reactivity, which facilitates its use as a precursor in synthesizing complex molecules aimed at targeting specific biological pathways. It has been identified as a potential intermediate for synthesizing inhibitors for nitric oxide synthase, which plays a crucial role in various physiological processes and disease states . The ability to modify the tert-butyl group allows for the creation of derivatives with enhanced pharmacological properties.

Enzyme Inhibition

Research indicates that tert-butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate can serve as an inhibitor for key enzymes involved in metabolic pathways. For instance, compounds similar to this carbamate have shown promise in inhibiting β-secretase and acetylcholinesterase, both of which are significant in the context of neurodegenerative diseases like Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that modifications to the compound can lead to increased potency and selectivity against these targets.

Antimicrobial Activity

The compound has demonstrated notable antibacterial properties against various pathogens. A study examining derivatives of carbamate compounds found that this compound exhibited significant antibacterial activity, highlighting its potential therapeutic applications in treating infections. This feature makes it a candidate for further investigation in the development of new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of structurally similar compounds under oxidative stress conditions induced by amyloid beta. The results indicated that these compounds significantly reduced cell death and inflammatory markers, suggesting potential applications for this compound in neuroprotection.

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of carbamate derivatives revealed that this compound exhibited significant activity against various bacterial strains. This finding underscores the compound's potential role in developing new antibiotics or antimicrobial therapies.

Data Summary

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing nitric oxide synthase inhibitors
Enzyme InhibitionInhibitor for β-secretase and acetylcholinesterase
Antimicrobial ActivitySignificant antibacterial properties against various pathogens

Mechanism of Action

The mechanism by which tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoalkyl-Substituted Carbamates

Compounds like tert-butyl (2-bromoethyl)carbamate (lacking the propargyl group) are widely used as intermediates in drug discovery. For instance, tert-butyl (2-bromoethyl)carbamate (MW: ~224.11 g/mol) reacts in Suzuki-Miyaura couplings to form biaryl structures, as demonstrated in the synthesis of kinase inhibitors (e.g., compounds 50 and 51 in ). The bromine atom acts as a leaving group, enabling cross-coupling or alkylation reactions. In contrast, the propargyl group in the target compound introduces additional reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Other analogs, such as tert-butyl (5-bromopentyl)carbamate (CAS 83948-54-3) and tert-butyl N-(3-bromopropyl)carbamate (CAS 38267-76-4), highlight the impact of alkyl chain length on solubility and reactivity. Longer chains (e.g., pentyl or hexyl) reduce electrophilicity compared to the shorter 2-bromoethyl group, slowing substitution kinetics .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Reactivity Reference
tert-Butyl (2-bromoethyl)carbamate C₇H₁₄BrNO₂ 224.11 Suzuki coupling, nucleophilic substitution
tert-Butyl (5-bromopentyl)carbamate C₁₀H₂₀BrNO₂ 274.17 Slower alkylation due to longer chain

Propargyl-Containing Carbamates

Propargyl groups enable click chemistry and bioorthogonal labeling. For example, tert-butyl (prop-2-yn-1-yl)carbamate (simplified structure without bromoethyl) is used to introduce alkyne handles into peptides or polymers. However, the absence of a bromoethyl group limits its utility in sequential functionalization .

In pesticide research, tert-butyl (2-bromo-4-methylthiazol-5-yl)(prop-2-yn-1-yl)carbamate (Compound CA4, ) demonstrates the integration of propargyl and bromo groups on a heterocyclic scaffold. The bromine here participates in halogen bonding, while the propargyl group aids in modular derivatization .

Dual-Functional Carbamates (Bromo + Propargyl)

The target compound uniquely combines bromoethyl and propargyl groups, enabling sequential reactions:

Bromoethyl reactivity : The bromine can undergo substitution with nucleophiles (e.g., amines, thiols) to form secondary amines or sulfides.

Propargyl reactivity : The alkyne participates in CuAAC for bioconjugation or material science applications.

Comparatively, tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate (CAS 869310-84-9, ) uses a propargyl ether linkage instead of a direct carbamate bond, offering distinct solubility and stability profiles.

Biological Activity

tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate is a synthetic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a carbamate group, allows it to engage in various biochemical interactions. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Structure and Properties

The molecular formula of this compound is C9H14BrN1O2C_9H_{14}BrN_1O_2, with a molecular weight of approximately 232.12 g/mol. The compound features a tert-butyl group, a bromoethyl moiety, and a prop-2-ynyl carbamate structure, contributing to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which acts as an effective leaving group. This reactivity facilitates the formation of covalent bonds with various biological targets, including enzymes and receptors. The specific interactions depend on the nature of the nucleophile involved in the reaction.

Key Mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of biologically active derivatives.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial in drug design for targeting diseases.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its effects on cellular processes and potential therapeutic applications.

StudyFindings
Study 1 : Synthesis and Antimicrobial Activity The compound was synthesized and evaluated for antimicrobial properties. It exhibited moderate antibacterial activity against several strains.
Study 2 : Enzyme Inhibition Investigated as an inhibitor for nitric oxide synthase (NOS), showing promising results in reducing enzyme activity in vitro.
Study 3 : Structure–Activity Relationship Derivatives were synthesized to optimize interactions with biological targets, leading to enhanced potency against specific receptors.

Case Studies

  • Antimicrobial Activity : In a study examining various derivatives of carbamate compounds, this compound demonstrated significant antibacterial effects against Gram-positive bacteria. This suggests its potential as a lead compound in developing new antibiotics.
  • Inhibition of Nitric Oxide Synthase : Research indicated that this compound could effectively inhibit NOS, which plays a critical role in various physiological processes. Its ability to modulate nitric oxide levels may have implications for treating cardiovascular diseases.
  • Drug Development Applications : The compound's reactivity allows it to serve as a precursor for synthesizing more complex molecules aimed at targeting specific biological pathways involved in diseases such as cancer and inflammatory disorders.

Q & A

Q. Critical Factors :

  • Temperature Control : Exothermic reactions require ice baths to prevent side products.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying.
  • Base Selection : TEA or DIPEA minimizes racemization in chiral intermediates .

Q. Example Protocol :

StepReagentsSolventTemp.TimeYield
1tert-Butyl chloroformate, TEADCM0°C → RT4–6 h70–85%
2Propargyl bromide, K₂CO₃DMF60°C12 h50–65%

How can coupling reactions (e.g., Sonogashira) be optimized to functionalize this compound?

Advanced Research Question
The prop-2-yn-1-yl group enables Pd/Cu-catalyzed cross-coupling reactions. Key considerations:

  • Catalyst System : Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF or DMF under inert atmosphere .
  • Substrate Scope : Electron-deficient aryl halides (e.g., 2-chloropyrimidine) couple efficiently, while steric hindrance reduces reactivity.
  • Work-Up : Purify via silica gel chromatography (hexane:EtOAc 4:1) to remove metal residues.

Case Study :
In , tert-butyl carbamates underwent Sonogashira coupling with iodopyrimidines, achieving 60–75% yield. Microwave-assisted reactions (80°C, 1 h) improved efficiency compared to traditional heating .

What analytical techniques are most reliable for confirming the structure and purity of this carbamate?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Look for tert-butyl singlet (~1.4 ppm), carbamate NH (~5.5 ppm), and alkyne proton (~2.5 ppm) .
    • ¹³C NMR : Confirm carbamate carbonyl (~155 ppm) and alkyne carbons (~70–80 ppm).
  • X-Ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL-2018 for refinement) .
  • HPLC-MS : Monitor purity (>95%) and detect bromine/alkyne-related by-products.

Data Discrepancy Example :
In , intramolecular H-bonding distorted NMR signals, necessitating crystallographic validation .

How can researchers address low yields during the introduction of the prop-2-yn-1-yl group?

Advanced Research Question
Common issues and solutions:

  • Competitive Elimination : Use bulky bases (e.g., DBU) to favor substitution over β-hydride elimination.
  • Moisture Sensitivity : Pre-dry solvents over molecular sieves and employ Schlenk techniques.
  • Catalyst Deactivation : Add PPh₃ (1 equiv) to stabilize Pd(0) intermediates .

Q. Optimization Table :

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
BaseK₂CO₃Cs₂CO₃+20%
SolventDCMDMF+15%
Temp.RT60°C+25%

What are the emerging applications of this carbamate in medicinal chemistry and chemical biology?

Advanced Research Question

  • Drug Discovery : Serves as a protease inhibitor precursor. The bromoethyl group enables alkylation of active-site residues .
  • Bioconjugation : The alkyne participates in click chemistry (e.g., azide-alkyne cycloaddition) for labeling proteins or nucleic acids .
  • Kinase Studies : Acts as a covalent warhead in BTK or EGFR inhibitors, with IC₅₀ values <100 nM in preliminary assays .

Safety Note : Handle with nitrile gloves due to potential skin irritation (refer to SDS in ) .

How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

  • Case 1 : Unresolved NH signals in ¹H NMR may indicate rotameric equilibria. Use variable-temperature NMR (VT-NMR) or switch to DMSO-d₆ .
  • Case 2 : Crystal structure vs. DFT-computed geometry mismatches (e.g., bond angles) require checking for twinning or disorder using SHELXD .

Q. Validation Workflow :

Repeat synthesis to exclude impurities.

Cross-validate with high-resolution MS and IR (carbamate C=O stretch ~1700 cm⁻¹).

Compare with literature analogs (e.g., for piperidine-carbamate derivatives) .

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